molecular formula C13H16N2O5 B12198723 Methyl 2-{[(3-methoxy-3-oxopropyl)carbamoyl]amino}benzoate

Methyl 2-{[(3-methoxy-3-oxopropyl)carbamoyl]amino}benzoate

Cat. No.: B12198723
M. Wt: 280.28 g/mol
InChI Key: COAXZWNPGQGMTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(3-methoxy-3-oxopropyl)carbamoyl]amino}benzoate is an organic compound with a complex structure that includes both ester and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(3-methoxy-3-oxopropyl)carbamoyl]amino}benzoate typically involves the reaction of methyl 2-aminobenzoate with 3-methoxy-3-oxopropyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is essential to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3-methoxy-3-oxopropyl)carbamoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major products are the corresponding alcohols.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Methyl 2-{[(3-methoxy-3-oxopropyl)carbamoyl]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions due to its amide and ester functionalities.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-{[(3-methoxy-3-oxopropyl)carbamoyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amide groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methoxybenzoate
  • Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate
  • 3-Methoxy-2-methyl-3-oxopropanoic acid

Uniqueness

Methyl 2-{[(3-methoxy-3-oxopropyl)carbamoyl]amino}benzoate is unique due to its combination of ester and amide functionalities, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

IUPAC Name

methyl 2-[(3-methoxy-3-oxopropyl)carbamoylamino]benzoate

InChI

InChI=1S/C13H16N2O5/c1-19-11(16)7-8-14-13(18)15-10-6-4-3-5-9(10)12(17)20-2/h3-6H,7-8H2,1-2H3,(H2,14,15,18)

InChI Key

COAXZWNPGQGMTA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)NC1=CC=CC=C1C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.